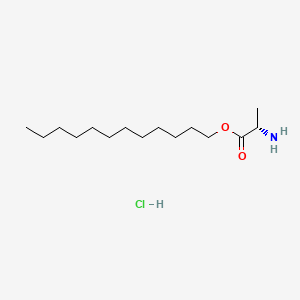

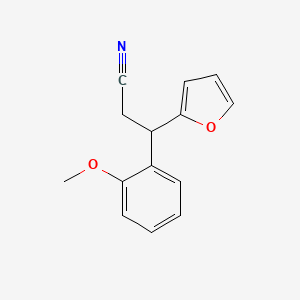

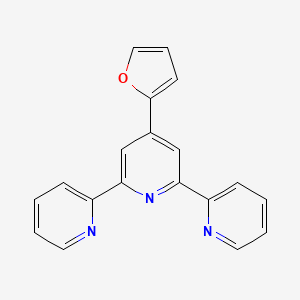

![molecular formula C13H13BrN2O2 B3132719 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 376372-41-7](/img/structure/B3132719.png)

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Vue d'ensemble

Description

“4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of 4-Bromo-3,5-dimethylpyrazole and benzoic acid .

Molecular Structure Analysis

The molecular formula of “4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is C13H13BrN2O2 . The molecular weight is 309.16 . The SMILES string representation isBrC1=C(C)N(CC2=CC=C(C=C2)C(O)=O)N=C1C . Physical And Chemical Properties Analysis

The physical form of “4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a solid . It has a melting point of 123°C . The color is white to pale cream or pale yellow .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a starting material for synthesizing bioactive compounds. Notably, it has been investigated in the context of antileishmanial and antimalarial drug development .

Coordination Chemistry and Complex Formation

The bromopyrazole moiety in this compound can coordinate with metal ions, leading to the formation of hexacoordinate complexes. These complexes find applications in catalysis, materials science, and supramolecular chemistry. For instance, reactions with dimethyl- and divinyl-tindichloride yield intriguing coordination compounds .

Biological Studies and Enzyme Inhibition

Researchers have explored the inhibitory activity of related compounds against specific enzymes. Molecular simulation studies suggest that 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid derivatives may exhibit potent antipromastigote activity. Understanding their interactions with biological targets is crucial for drug discovery .

Materials Science and Organic Electronics

The functionalized benzoic acid group in this compound makes it interesting for materials science applications. Researchers investigate its use in organic electronic devices, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its electron-withdrawing properties contribute to charge transport and stability .

Photophysics and Fluorescent Probes

Fluorescent derivatives of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can serve as molecular probes. By modifying the pyrazole ring, scientists create fluorescent labels for cellular imaging, protein tracking, and biosensing applications. These probes enable visualization of specific cellular processes .

Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of this compound allow it to participate in host-guest interactions. Researchers explore its inclusion in supramolecular assemblies, such as cyclodextrin complexes or metal-organic frameworks (MOFs). These systems have applications in drug delivery, sensing, and separation processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of biological effects .

Result of Action

Similar compounds have been found to exert a range of effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGZDXPJSNTEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

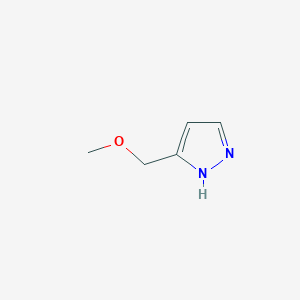

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

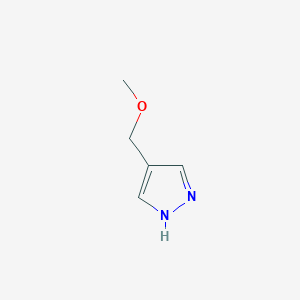

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

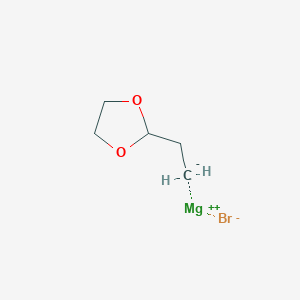

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)